1-Methoxy-2,3,4-trinitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

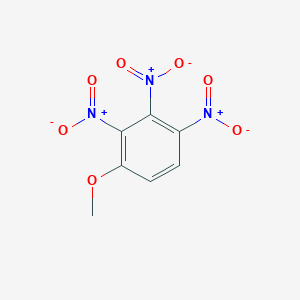

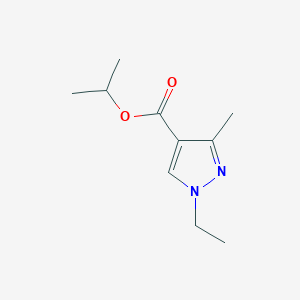

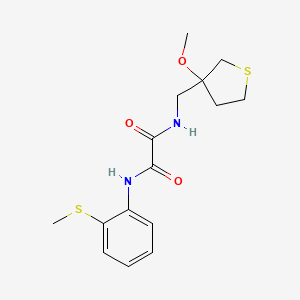

1-Methoxy-2,3,4-trinitrobenzene is a derivative of benzene . It contains a total of 22 bonds; 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 3 nitro groups (aromatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of 1-Methoxy-2,3,4-trinitrobenzene includes a benzene ring with three nitro groups and one methoxy group attached . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

While specific chemical reactions involving 1-Methoxy-2,3,4-trinitrobenzene are not detailed in the sources retrieved, nitro compounds in general are quite unstable in the thermodynamic sense .Physical And Chemical Properties Analysis

1-Methoxy-2,3,4-trinitrobenzene is described as white or yellowish needle-like crystals. It is almost insoluble in water, slightly soluble in ethanol, soluble in benzene, toluene, and acetone . The nitro group contributes to the high dipole moments of nitro compounds .科学的研究の応用

- Impact Sensitivity : The structural and electronic properties of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) make it an excellent choice for insensitive high explosives. TATB is used in formulations like PBX-9502 and LX-17-0 .

- Nitration Reagent : It acts as a precursor for synthesizing other nitro compounds. For instance, 1,3,5-trinitrobenzene can be prepared from 1,3-dinitrobenzene via nitration and subsequent oxidation and decarboxylation .

- Thermochemical Data : The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical property data for 1-methoxy-4-nitrobenzene. These include triple point temperature, boiling temperature, critical temperature, density, enthalpy of vaporization, heat capacity, and more .

Explosives and Energetic Materials

Organic Synthesis

Thermophysical Properties

Safety and Hazards

作用機序

Target of Action

1-Methoxy-2,3,4-trinitrobenzene is a type of nitro compound . Nitro compounds are a significant class of nitrogen derivatives, with the nitro group (−NO2) being a hybrid of two equivalent resonance structures . The primary targets of nitro compounds are typically organic molecules, where they can participate in various chemical reactions .

Mode of Action

The mode of action of 1-Methoxy-2,3,4-trinitrobenzene involves its interaction with its targets through various chemical reactions. Nitro compounds can participate in reactions such as direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions can result in significant changes in the target molecules .

Biochemical Pathways

The biochemical pathways affected by 1-Methoxy-2,3,4-trinitrobenzene are primarily those involving the reactions of nitro compounds. For instance, nitration of alkanes and aromatic compounds such as benzene can occur . These reactions can have downstream effects on other biochemical pathways, potentially leading to the formation of new compounds .

Pharmacokinetics

The pharmacokinetics of 1-Methoxy-2,3,4-trinitrobenzene would involve its absorption, distribution, metabolism, and excretion (ADME). Nitro compounds, in general, have lower volatility than ketones of about the same molecular weight, and their water solubility is low . These properties could impact the bioavailability of 1-Methoxy-2,3,4-trinitrobenzene.

Result of Action

The molecular and cellular effects of the action of 1-Methoxy-2,3,4-trinitrobenzene would depend on the specific reactions it undergoes with its targets. As a nitro compound, it could potentially participate in various chemical reactions leading to the formation of new compounds . The exact outcomes would depend on the specific conditions and the presence of other reactants .

Action Environment

The action, efficacy, and stability of 1-Methoxy-2,3,4-trinitrobenzene can be influenced by various environmental factors. For instance, nitration of alkanes by nitro compounds is successful only when conducted at high temperatures in the vapor phase . Furthermore, the polar character of the nitro group can influence the compound’s interactions with its environment .

特性

IUPAC Name |

1-methoxy-2,3,4-trinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O7/c1-17-5-3-2-4(8(11)12)6(9(13)14)7(5)10(15)16/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAUKBZXCKSYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2,3,4-trinitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2469852.png)

![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2469870.png)

![5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2469873.png)